molecular formula C16H24N6O B6437669 6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine CAS No. 2549034-78-6

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B6437669
CAS No.: 2549034-78-6
M. Wt: 316.40 g/mol
InChI Key: BSWCFFBTAAWHKN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a piperazine moiety bearing a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group and an N,N-dimethylamine. The piperazine linker may enhance solubility and bioavailability, while the dimethylamine group could influence electronic properties and binding affinity.

Properties

IUPAC Name

6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-6-5-15(17-18-16)20(3)4/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWCFFBTAAWHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrimidine Analogs

A closely related compound, 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine (), replaces the pyridazine ring with a pyrimidine. Key differences include:

  • Solubility : Pyrimidine derivatives often exhibit higher aqueous solubility due to reduced aromaticity compared to pyridazine.
  • Synthetic Accessibility : Pyridazine derivatives may require more specialized synthetic routes, as seen in , where pyridazine analogs are synthesized via multi-step coupling reactions.
Feature Target Compound (Pyridazine) Pyrimidine Analog ()
Core Heterocycle Pyridazine Pyrimidine
Nitrogen Arrangement 1,2-Diazine 1,3-Diazine
Molecular Weight* ~375.4 g/mol (estimated) ~375.4 g/mol (estimated)
Potential Bioactivity Kinase inhibition (theoretical) Kinase/GPCR modulation (inferred)

Variations in Piperazine Substituents

The compound N-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-9-phenyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl}carbamate () shares the 3,5-dimethyloxazolylmethyl-piperazine group but incorporates a tricyclic scaffold. This modification likely enhances rigidity and target selectivity but reduces metabolic stability due to increased steric hindrance.

Oxazole-Containing BRD4 Inhibitors

describes BRD4 inhibitors with 3,5-dimethyl-1,2-oxazol-4-yl groups, such as 1-[2-[7-[2-[4-[2-[2-[2-[4-[3-(dimethylamino)propoxy]phenyl]ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]ethyl]piperazin-1-yl]ethanoylamino]heptanoylamino]-3,3-dimethyl-butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-oxidanyl-pyrrolidine-2-carboxamide. While structurally distinct, these compounds highlight the role of the oxazole group in binding to acetyl-lysine recognition sites.

Structure-Activity Relationship (SAR) Insights

  • Oxazole Substituents : The 3,5-dimethyl substitution on the oxazole (common to all analogs) likely enhances metabolic stability and hydrophobic interactions.
  • Piperazine Linker : Flexibility from the piperazine moiety may improve binding to proteins with deep pockets, as seen in kinase inhibitors ().
  • Amine Groups : The N,N-dimethylamine in the target compound versus bulkier substituents (e.g., carbamates in ) could reduce steric hindrance, favoring entry into polar active sites.

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